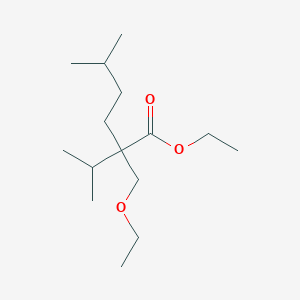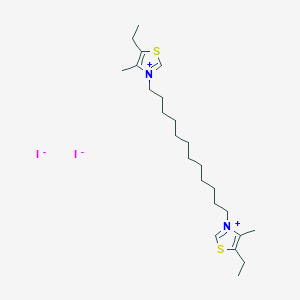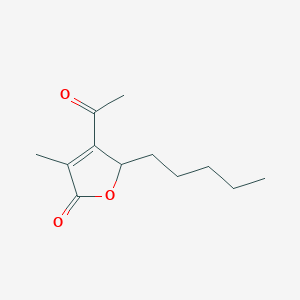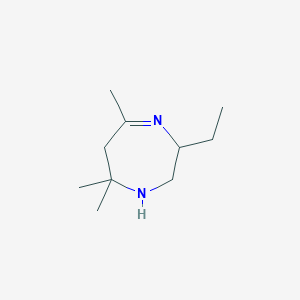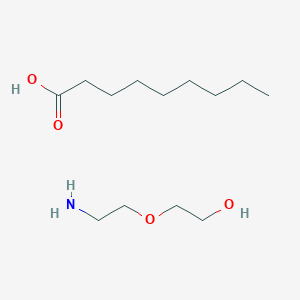
2-(2-Aminoethoxy)ethanol;nonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethoxy)ethanol;nonanoic acid: is a compound that combines the properties of an amino alcohol and a fatty acid. The amino alcohol component, 2-(2-Aminoethoxy)ethanol, is known for its use in various chemical and biological applications, while nonanoic acid, a fatty acid, is commonly found in natural sources and used in industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
2-(2-Aminoethoxy)ethanol: This compound can be synthesized through a multi-step process involving the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-(benzyloxy)ethoxy ethyl-4-methylbenzenesulfonate.
Nonanoic Acid: Nonanoic acid can be obtained through the oxidation of nonyl alcohol or by the hydrolysis of esters derived from nonanoic acid.
Industrial Production Methods:
2-(2-Aminoethoxy)ethanol: Industrial production involves similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Nonanoic Acid: Industrially, nonanoic acid is produced through the oxidation of nonyl alcohol using oxidizing agents like potassium permanganate or through the hydrolysis of nonanoic acid esters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nonanoic acid to nonyl alcohol.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 2-(2-Aminoethoxy)ethanol is used as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling . Nonanoic acid is used in the synthesis of esters and other derivatives for industrial applications.
Biology: : The amino alcohol component is employed in the preparation of water-soluble, ratiometric fluorescent zinc sensors .
Industry: : Nonanoic acid is used in the production of lubricants, plasticizers, and surfactants .
Wirkmechanismus
2-(2-Aminoethoxy)ethanol: : Acts as a linker in bioconjugate synthesis, facilitating the attachment of drugs or proteins to target molecules. It interacts with molecular targets through hydrogen bonding and electrostatic interactions.
Nonanoic Acid: : Functions as a fatty acid, participating in metabolic pathways and serving as a precursor for the synthesis of various industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar structure but with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
Ethylene glycol mono(2-aminoethyl) ether: Similar to 2-(2-Aminoethoxy)ethanol but with different applications in bioconjugate synthesis.
Uniqueness
2-(2-Aminoethoxy)ethanol: Unique due to its dual functionality as an amino alcohol, making it versatile for bioconjugate synthesis.
Nonanoic Acid: Unique as a medium-chain fatty acid with applications in both biological and industrial fields.
Eigenschaften
CAS-Nummer |
216583-66-3 |
|---|---|
Molekularformel |
C13H29NO4 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)ethanol;nonanoic acid |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-2-3-4-5-6-7-8-9(10)11;5-1-3-7-4-2-6/h2-8H2,1H3,(H,10,11);6H,1-5H2 |
InChI-Schlüssel |
FFJWXUMHKWACFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)O.C(COCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


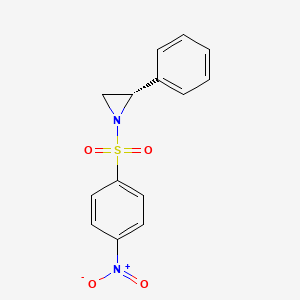
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
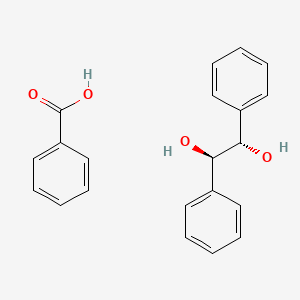
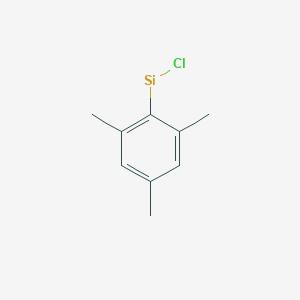
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)



